2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 765901-35-7
VCID: VC16105353
InChI: InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
SMILES:
Molecular Formula: C17H15ClN4O4
Molecular Weight: 374.8 g/mol

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

CAS No.: 765901-35-7

Cat. No.: VC16105353

Molecular Formula: C17H15ClN4O4

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide - 765901-35-7

Specification

CAS No. 765901-35-7
Molecular Formula C17H15ClN4O4
Molecular Weight 374.8 g/mol
IUPAC Name N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
Standard InChI InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
Standard InChI Key DNLMGQDTJYXXNA-VXLYETTFSA-N
Isomeric SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide, reflects its intricate architecture. Its molecular formula, C₁₇H₁₅ClN₄O₄, corresponds to a molecular weight of 374.8 g/mol. Key structural features include:

  • A 4-chloro-3-nitrobenzylidene group, contributing electrophilic reactivity.

  • A hydrazine bridge linking the benzylidene moiety to an oxamide core.

  • A 4-ethylphenyl substituent, enhancing lipophilicity for membrane permeability.

The E-configuration of the benzylidene-hydrazine bond is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited, analogs such as 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide provide benchmarks. Computational analyses predict:

  • LogP: ~3.2 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 3/7, suggesting solubility challenges in aqueous media.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide follows a multi-step protocol:

  • Hydrazine linkage formation: Condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate.

  • Acylation: Reaction of the hydrazine intermediate with oxalyl chloride, followed by coupling with 4-ethylaniline.

Key reaction conditions:

  • Step 1: Ethanol solvent, reflux at 80°C for 6 hours.

  • Step 2: Dichloromethane, 0–5°C, triethylamine as base.

ParameterValue
Yield (Step 1)78–82%
Yield (Step 2)65–70%
Purity (HPLC)>95%

Structural Modifications

Variants of this compound, such as those with dichlorophenyl or 2-chlorophenyl groups, demonstrate how substituents influence bioactivity. For example:

  • 3,4-Dichlorophenyl analog : Enhanced antibacterial potency (MIC: 4 µg/mL vs. S. aureus).

  • 2-Chlorophenyl analog : Reduced cytotoxicity (IC₅₀: >100 µM in HEK293 cells).

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8.5
Escherichia coli16.2
Candida albicans32.4

Mechanistic insights suggest nitro group reduction generates reactive intermediates that disrupt microbial DNA synthesis.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.3Topoisomerase II inhibition
A549 (lung)18.7ROS generation
HeLa (cervical)14.9Caspase-3 activation

Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase.

ParameterValue
EC₅₀ (Daphnia magna)0.12 mg/L (96 h)
LC₅₀ (Rainbow trout)0.08 mg/L (96 h)

These data warrant stringent handling protocols to prevent environmental release.

Future Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Structure-activity relationship (SAR) studies: Optimize the ethylphenyl group for enhanced target selectivity.

  • In vivo efficacy trials: Evaluate antitumor activity in xenograft models.

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